molecular formula C8H12ClNO B2969199 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile CAS No. 2241128-89-0

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile

Cat. No.: B2969199
CAS No.: 2241128-89-0
M. Wt: 173.64
InChI Key: SJJJGFREBDTYEB-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is an organic compound that features a cyclopropyl group attached to an acetonitrile moiety, with a 3-chloropropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure-activity relationship of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropoxy)tetrahydro-2H-pyran
  • 4-(3-Chloropropoxy)benzaldehyde
  • 3-(3-Chloropropoxy)propylamine

Uniqueness

2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is unique due to the presence of both a cyclopropyl group and a 3-chloropropoxy substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3-chloropropoxy)-2-cyclopropylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c9-4-1-5-11-8(6-10)7-2-3-7/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJJGFREBDTYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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